urolithin M6 discovery and natural sources
urolithin M6 discovery and natural sources
An In-depth Technical Guide to Urolithin M6: Discovery and Natural Sources
Executive Summary
Urolithins are a class of bioactive metabolites produced by the human gut microbiota from the dietary consumption of ellagitannins (ETs) and ellagic acid (EA). These compounds have garnered significant scientific interest due to their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of urolithin M6, a key intermediate in the urolithin biosynthesis pathway. We will delve into its discovery, natural dietary precursors, and the intricate metabolic pathway leading to its formation. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of gut-derived metabolites.
Discovery of Urolithins and Urolithin M6
The discovery of urolithins dates back approximately two decades, when they were identified as bioavailable metabolites resulting from the microbial transformation of ETs and EA.[1] Initially considered waste products of polyphenol metabolism, subsequent research has highlighted their significant biological activities.[2]
Urolithin M6 (3,8,9,10-tetrahydroxy urolithin) is a tetrahydroxylated urolithin that serves as an intermediate in the metabolic cascade initiated by the gut microbiota.[1][3] Its identification was part of the broader effort to characterize the various urolithin metabolites produced in humans following the consumption of ET-rich foods.[4] The systematic characterization of these metabolites, including urolithin M6, has been made possible through advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][6]
A related novel metabolite, urolithin M6R (4,8,9,10-tetrahydroxy urolithin), was more recently discovered in the feces of some individuals after pomegranate extract intake.[5] This discovery is significant as it suggests a previously undocumented metabolic pathway involving 3-dehydroxylase activity by the gut microbiota.[5]
Natural Sources of Urolithin M6 Precursors
Urolithin M6 is not found directly in food. Instead, it is a product of the microbial metabolism of ellagitannins and ellagic acid. Therefore, the natural sources of urolithin M6 are foods rich in these precursors.
Table 1: Major Dietary Sources of Ellagitannins and Ellagic Acid
| Food Source | Primary Ellagitannins/Ellagic Acid Content |
| Pomegranate (Punica granatum) | Punicalagins, Ellagic Acid |
| Walnuts (Juglans regia) | Pedunculagin, Tellimagrandin I, Ellagic Acid |
| Strawberries (Fragaria × ananassa) | Agrimoniin, Sanguiin H-6, Ellagic Acid |
| Raspberries (Rubus idaeus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |
| Blackberries (Rubus subgenus Rubus) | Sanguiin H-6, Lambertianin C, Ellagic Acid |
| Almonds (Prunus dulcis) | Ellagitannins |
| Certain Tropical Fruits | Varies by fruit |
| Oak-aged wines and spirits | Ellagitannins extracted from oak barrels |
Note: The concentration of ellagitannins and ellagic acid can vary depending on the cultivar, ripeness, and processing of the food.
The bioavailability of ETs and EA is generally low.[1][7] The health benefits associated with the consumption of these foods are largely attributed to their conversion into more bioavailable urolithins by the gut microbiota.[7]
Biosynthesis of Urolithin M6
The production of urolithins is a multi-step process carried out by specific bacteria in the colon. The composition of an individual's gut microbiota determines their ability to produce different urolithins, leading to distinct "urolithin metabotypes" (UMs), primarily UM-A, UM-B, and UM-0.[8]
The biosynthesis pathway leading to and from urolithin M6 generally follows these steps:
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Hydrolysis of Ellagitannins : In the gut, ellagitannins are hydrolyzed to release ellagic acid.
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Lactone-ring Cleavage : Ellagic acid undergoes lactone-ring cleavage to form the initial urolithin, pentahydroxy-urolithin (urolithin M5).
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Dehydroxylation : A series of dehydroxylation reactions then occur. Urolithin M5 is converted to tetrahydroxy-urolithins, which include urolithin D, urolithin E, and urolithin M6 .[1]
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Further Dehydroxylation : Urolithin M6 can be further metabolized to trihydroxy-urolithins such as urolithin C.[1][9] This is then followed by conversion to dihydroxy-urolithins like the well-studied urolithin A.[1]
The specific bacterial species responsible for these conversions are a subject of ongoing research. Genera such as Gordonibacter and Ellagibacter have been identified as key players in urolithin production.[10] Gordonibacter species can metabolize EA into urolithin M5, urolithin M6, and urolithin C.[10]
Urolithin M6 Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of urolithin M6 from dietary precursors.
Experimental Protocols
This section outlines common methodologies for the study of urolithin M6, from extraction of its precursors to its identification.
Extraction of Ellagitannins and Ellagic Acid from Food Matrices
A common method for extracting phenolic compounds, including ETs and EA, from food sources is as follows:
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Sample Preparation : Freeze-dry the food sample to remove water and grind it into a fine powder.[11]
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Solvent Extraction : Extract the powdered sample with a solvent mixture, typically 80% methanol in water, often with sonication to improve extraction efficiency.[11]
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Centrifugation : Centrifuge the mixture to separate the solid material from the liquid extract.
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Supernatant Collection : Collect the supernatant, which contains the extracted phenolic compounds.
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Storage : Store the extract at -20°C or below until analysis.[11]
In Vitro Fermentation for Urolithin Production
To study the microbial conversion of EA to urolithins, in vitro fermentation models using human fecal samples are often employed:
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Fecal Slurry Preparation : Prepare a fecal slurry by homogenizing fresh fecal samples from healthy donors in an anaerobic buffer.[11][12]
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Anaerobic Conditions : All procedures must be conducted under strict anaerobic conditions to maintain the viability of the gut microbiota.[11]
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Incubation : Incubate the fecal slurry with a known concentration of ellagic acid in an anaerobic chamber at 37°C.[12]
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Time-course Sampling : Collect samples at different time points to monitor the production of urolithin intermediates and final products.
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Sample Processing : Centrifuge the collected samples and filter the supernatant to remove bacteria and solid debris before analysis.[12]
Isolation and Identification of Urolithin M6
The identification and quantification of urolithin M6 in biological samples typically involve the following steps:
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Chromatographic Separation : Use a reversed-phase C18 column with a UPLC or HPLC system for separation.[4][11] A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile is commonly used.[11]
-
Mass Spectrometry Detection : Couple the chromatographic system to a mass spectrometer (e.g., Q-TOF or QqQ) with an electrospray ionization (ESI) source in negative mode for sensitive detection and identification.[5][6]
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Identification : Urolithin M6 can be identified by its retention time, accurate mass (m/z), and MS/MS fragmentation pattern compared to an authentic standard or previously reported data.[5] The molecular formula for urolithin M6 is C13H8O6.[5]
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Quantification : Quantify the concentration of urolithin M6 using a calibration curve of a known standard.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the study of urolithin production.
Biological Activities and Signaling Pathways
While much of the research on the biological effects of urolithins has focused on urolithin A, it is understood that the intermediate urolithins may also possess biological activity. Urolithins, as a class, have been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.[13]
For instance, urolithins have been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[13] Some urolithins have also been shown to influence the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival and is often dysregulated in cancer.[13][14]
The synthesis of urolithin M6 has been described, and it has been identified as a potential inhibitor of lactate dehydrogenase A (LDH-A), an enzyme involved in tumor metabolism.[15] This suggests a potential anti-cancer role for urolithin M6.[15]
Potential Signaling Pathway Modulation by Urolithins
Caption: Potential modulation of key signaling pathways by urolithins.
Conclusion and Future Directions
Urolithin M6 is a key intermediate metabolite in the complex pathway of ellagitannin and ellagic acid transformation by the gut microbiota. Its presence and concentration are dependent on both diet and the specific composition of an individual's gut microbiome. While research has largely focused on the end-products of this pathway, such as urolithin A, there is a growing interest in the biological activities of intermediate urolithins like M6.
Future research should focus on:
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Isolating and characterizing more of the specific bacterial species and enzymes involved in the conversion of ellagic acid to urolithin M6 and its subsequent metabolites.
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Elucidating the specific biological activities and mechanisms of action of urolithin M6, independent of other urolithins.
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Investigating the factors that influence the production of urolithin M6 and other tetrahydroxy-urolithins in different individuals.
A deeper understanding of urolithin M6 and its role in human health will be crucial for the development of novel therapeutic strategies targeting the gut microbiome and its metabolites.
References
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- 2. m.youtube.com [m.youtube.com]
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- 9. researchgate.net [researchgate.net]
- 10. Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioactive release and modulation of urolithin metabotype A phenotype gut microbiota during in vitro digestion and fermentation of ellagic acid-rich fruit polyphenols - Food & Function (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 14. Urolithins–gut Microbial Metabolites with Potential Health Benefits [openmedicinalchemistryjournal.com]
- 15. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
